molecular formula C17H11ClO2 B6406418 2-Chloro-6-(naphthalen-1-yl)benzoic acid CAS No. 1261980-34-0

2-Chloro-6-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406418
CAS No.: 1261980-34-0
M. Wt: 282.7 g/mol
InChI Key: URYHZJPEVOBFPB-UHFFFAOYSA-N
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Description

2-Chloro-6-(naphthalen-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a naphthalen-1-yl group at the 6-position of the benzene ring.

Properties

IUPAC Name

2-chloro-6-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-15-10-4-9-14(16(15)17(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYHZJPEVOBFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(naphthalen-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-chlorobenzoic acid can be coupled with naphthalen-1-ylboronic acid under the following conditions:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 2-Chloro-6-(naphthalen-1-yl)benzoic acid typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalen-1-yl group can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Sodium amide in liquid ammonia for amine substitution.

    Oxidation: Potassium permanganate in acidic medium for oxidation of the naphthalen-1-yl group.

    Reduction: Lithium aluminum hydride in anhydrous ether for reduction of the carboxylic acid group.

Major Products

    Substitution: 2-Amino-6-(naphthalen-1-yl)benzoic acid

    Oxidation: 2-Chloro-6-(naphthoquinon-1-yl)benzoic acid

    Reduction: 2-Chloro-6-(naphthalen-1-yl)benzyl alcohol

Scientific Research Applications

2-Chloro-6-(naphthalen-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The naphthalen-1-yl group enhances its binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent (Position 6) logP (Predicted) Synthesis Yield Key Application
2-Chloro-6-(naphthalen-1-yl)benzoic acid Naphthalen-1-yl High N/A Pharmaceuticals, ELM
2-Methyl-6-(naphthalen-1-yl)benzoic acid Methyl Moderate 82% Synthetic intermediate
2-Chloro-6-(trifluoromethyl)benzoic acid Trifluoromethyl Very High Market data Agrochemicals

Table 2: Extraction Rates in ELM Systems

Compound Extraction Rate (5 min) Distribution Coefficient (m)
Benzoic acid >98% 15.2
Phenol >98% 14.8
Acetic acid <50% 2.3
Target compound* Predicted >95% Estimated ~18

*Predicted based on substituent effects.

Biological Activity

2-Chloro-6-(naphthalen-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of pharmacology and biochemistry.

The compound can be synthesized through various methods, notably the Suzuki-Miyaura coupling reaction , which involves the reaction of 2-chlorobenzoic acid with naphthalen-1-ylboronic acid using palladium as a catalyst. Key conditions include:

  • Catalyst : Palladium(II) acetate
  • Ligand : Triphenylphosphine
  • Base : Potassium carbonate
  • Solvent : Tetrahydrofuran
  • Temperature : 80-100°C

This method is favored for its efficiency and yield, making it suitable for both laboratory and industrial applications.

2-Chloro-6-(naphthalen-1-yl)benzoic acid exhibits its biological effects primarily through interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, leveraging π-π interactions due to the naphthalen-1-yl group. This structural feature enhances its binding affinity, potentially affecting pathways related to cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The mechanism likely involves inhibition of critical enzymes necessary for bacterial survival .

Anticancer Properties

A study explored the anticancer potential of 2-Chloro-6-(naphthalen-1-yl)benzoic acid, revealing that it could inhibit cancer cell proliferation in vitro. The compound's ability to modulate pathways associated with apoptosis and cell cycle regulation was highlighted, suggesting its use in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds was made. For instance, 2-Chloro-5-(naphthalen-1-yl)benzoic acid exhibited different biological activities due to variations in substituent positions, affecting their reactivity and binding properties.

Compound NameBiological ActivityMechanism of Action
2-Chloro-6-(naphthalen-1-yl)benzoic acidAntimicrobial, AnticancerEnzyme inhibition via active site binding
2-Chloro-5-(naphthalen-1-yl)benzoic acidAntimicrobialSimilar enzyme inhibition

Applications in Medicine and Industry

The compound is being explored for various applications:

  • Pharmaceutical Development : Investigated as a potential drug candidate for treating infections and cancer.
  • Chemical Synthesis : Used as a building block in the synthesis of complex organic molecules.
  • Material Science : Employed in producing advanced materials such as polymers and dyes.

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